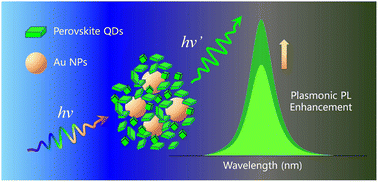Enhancing photoluminescence performance of perovskite quantum dots with plasmonic nanoparticles: insights into mechanisms and light-emitting applications†
Nanoscale Advances Pub Date: 2024-01-19 DOI: 10.1039/D3NA01078C
Abstract
Perovskite quantum dots (QDs) are considered as promising materials for numerous optoelectronic applications due to their narrow emission spectra, high color purity, high photoluminescence quantum yields (PLQYs), and cost-effectiveness. Herein, we synthesized various types of perovskite QDs and incorporated Au nanoparticles (NPs) to systematically investigate the impact of plasmonic effects on the photoluminescence performance of perovskite QDs. The PLQYs of the QDs are enhanced effectively upon the inclusion of Au NPs in the solutions, with an impressive PLQY approaching 99% achieved. The PL measurements reveal that the primary mechanism behind the PL improvement is the accelerated rate of radiative recombination. Furthermore, we integrate perovskite QDs and Au NPs, which function as color conversion layers, with blue light-emitting diodes (LEDs), achieving a remarkable efficiency of 140.6 lm W−1. Additionally, we prepare photopatternable thin films of perovskite QDs using photocrosslinkable polymers as the matrix. Microscale patterning of the thin films is accomplished, indicating that the addition of plasmonic NPs does not adversely affect their photopatternable properties. Overall, our research not only elucidates the underlying mechanisms of plasmonic effects on perovskite QDs but presents a practical method for enhancing their optical performance, paving the way for next-generation optoelectronic applications, including high-definition micro-LED panels.


Recommended Literature
- [1] First series of mixed (PIII, SeIV)-heteroatomoriented rare-earth-embedded polyoxotungstates containing distinct building blocks†
- [2] Metabonomic analysis of mouse urine by liquid-chromatography-time of flight mass spectrometry (LC-TOFMS): detection of strain, diurnal and gender differences
- [3] Synthesis of substituted exo-glucals via a modified Julia olefination and identification as selective β-glucosidase inhibitors†
- [4] Hierarchical wrinkling on elastomeric Janus spheres
- [5] A 3D porous hetero-metal compound with helical channels†
- [6] Front cover
- [7] VIII.—Researches on the action of the copper-zinc couple on organic bodies. Part IV. On iodide of allyl
- [8] Facile direct synthesis of ZnO nanoparticles within lyotropic liquid crystals: towards organized hybrid materials†
- [9] A supramolecular ensemble of a PBI derivative and Cu2O NPs: potential photocatalysts for the Suzuki and Suzuki type coupling reactions†
- [10] In vivo investigation of brain and systemic ketobemidonemetabolism










